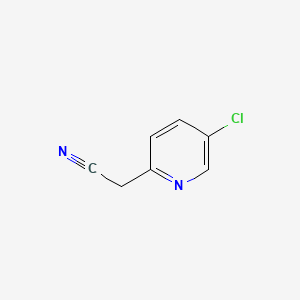
2-(5-Chloropyridin-2-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chloropyridin-2-yl)acetonitrile, also known as 5-chloro-2-pyridinone (5-Cl-2-Py) is a synthetic organic compound that has many applications in laboratory experiments and scientific research. It is a white solid at room temperature and has a molecular weight of 155.56 g/mol. 5-Cl-2-Py has a melting point of 73-75 °C and a boiling point of 209-210 °C. It is soluble in water, ethanol, and acetone, and is insoluble in ether.
Wissenschaftliche Forschungsanwendungen
Application in Synthesis of Luminescent Probes for Mercury Ion : One of the compounds synthesized using 2-(5-Chloropyridin-2-yl)acetonitrile was shown to be an efficient fluorescent probe for mercury ion both in acetonitrile and in buffered aqueous solution. This highlights its potential in environmental monitoring and analysis (Shao et al., 2011).
Role in the Synthesis of Heterodinuclear Complexes : The compound plays a role in the synthesis of heterodinuclear non-covalent podates. These complexes have been studied for their electronic and magnetic properties, contributing to the understanding of spin-state transitions and metal-ligand interactions (Piguet et al., 1997).
In Photophysical Studies of Lanthanide Complexes : It's involved in the design of luminescent building blocks for supramolecular triple-helical lanthanide complexes. These studies contribute to the development of materials with specific photophysical properties (Piguet et al., 1995).
In Catalytic Asymmetric Synthesis of Drug Intermediates : The compound is a key intermediate in the synthesis of (S)-clopidogrel, an antiplatelet drug. Its use in the catalytic asymmetric synthesis demonstrates its significance in pharmaceutical manufacturing (Ma et al., 2020).
In Development of Antiproliferative Agents : Derivatives synthesized through reactions involving 2-(5-Chloropyridin-2-yl)acetonitrile have shown potential as antiproliferative agents against tumor cell lines, indicating its importance in cancer research and drug development (Al-Sanea et al., 2015).
Eigenschaften
IUPAC Name |
2-(5-chloropyridin-2-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWRIBCYEVDIBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729045 |
Source


|
| Record name | (5-Chloropyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloropyridin-2-yl)acetonitrile | |
CAS RN |
185315-51-9 |
Source


|
| Record name | 5-Chloro-2-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185315-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Chloropyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

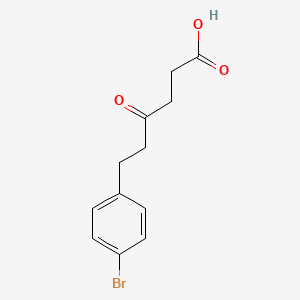

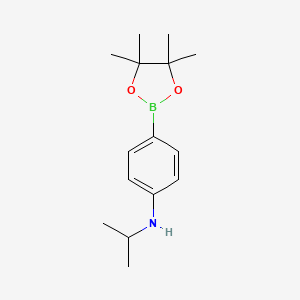
![2-[2-(Cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B596555.png)

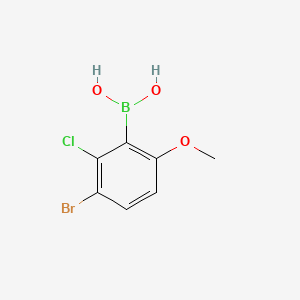
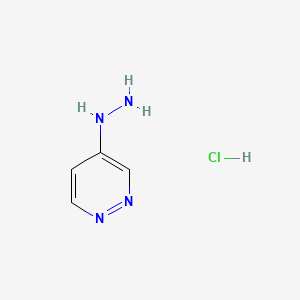
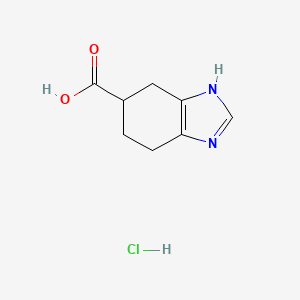


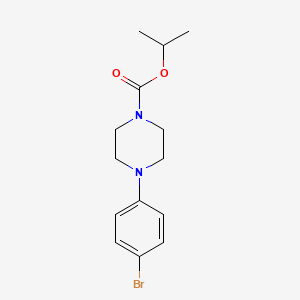
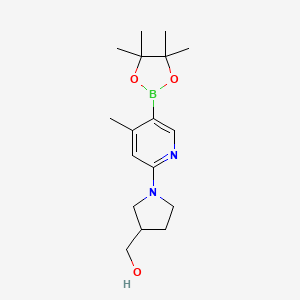
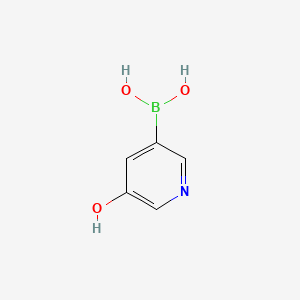
![3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B596573.png)